molecular formula C2H3N3O2S2 B3000106 1,2,4-Thiadiazole-3-sulfonamide CAS No. 1315367-13-5

1,2,4-Thiadiazole-3-sulfonamide

Cat. No.: B3000106
CAS No.: 1315367-13-5
M. Wt: 165.19
InChI Key: REUQZLGMVDQWBR-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazole-3-sulfonamide is a useful research compound. Its molecular formula is C2H3N3O2S2 and its molecular weight is 165.19. The purity is usually 95%.
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Mechanism of Action

Target of Action

1,2,4-Thiadiazole-3-sulfonamide is a versatile compound widely studied in medicinal chemistry Thiadiazole derivatives have been known to interact strongly with various biological targets due to their mesoionic character . These compounds exert a broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial activities .

Mode of Action

It is known that the mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cellular environment, depending on the specific targets involved.

Biochemical Pathways

Thiadiazole derivatives have been shown to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that thiadiazoles are able to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties suggest that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.

Result of Action

Given the broad spectrum of biological activities exerted by thiadiazole derivatives, it is likely that the compound’s action results in a variety of cellular effects .

Action Environment

It is known that the synthesis of thiadiazole derivatives can be influenced by environmental conditions . For example, an environmentally benign, metal- and catalyst-free protocol has been developed for the conversion of thioamides to the corresponding 1,2,4-thiadiazole derivatives with chloranil under ultrasound irradiation in water at room temperature .

Properties

IUPAC Name

1,2,4-thiadiazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3O2S2/c3-9(6,7)2-4-1-8-5-2/h1H,(H2,3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUQZLGMVDQWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NS1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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